R-Venlafaxin

Übersicht

Beschreibung

®-Venlafaxine is a chiral enantiomer of Venlafaxine, a well-known antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is primarily used in the treatment of major depressive disorder, anxiety, and panic disorders. The ®-enantiomer is one of the two mirror-image forms of Venlafaxine, with the other being (S)-Venlafaxine. The enantiomers can exhibit different pharmacological effects and metabolic pathways.

Wissenschaftliche Forschungsanwendungen

®-Venlafaxine has a wide range of scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of other chiral compounds.

Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Extensively researched for its antidepressant and anxiolytic effects. It is also studied for its potential use in treating other psychiatric disorders.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

R-Venlafaxine, also known as Venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depression, generalized or social anxiety disorder, and panic disorder . Its primary targets are the serotonin and norepinephrine transporters, which play key roles in mood regulation .

Mode of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood . At lower doses, Venlafaxine acts primarily as a serotonin reuptake inhibitor, while at higher doses, it inhibits both serotonin and norepinephrine reuptake .

Biochemical Pathways

Venlafaxine affects several biochemical pathways. It is metabolized primarily by the CYP2D6 enzyme in the liver . Genetic polymorphisms in CYP2D6 can lead to variations in Venlafaxine metabolism, affecting its plasma concentrations . Venlafaxine also influences neurotrophic signaling and neuroplasticity, potentially involving glutamatergic and insulin-mediated neuronal processes .

Pharmacokinetics

Venlafaxine is well absorbed orally, with a bioavailability of 42±15% . It is extensively metabolized in the liver, primarily via CYP2D6, into its active metabolite, ODV . The elimination half-life of Venlafaxine is 5±2 hours for immediate-release preparations and 15±6 hours for extended-release preparations . About 87% of the drug is excreted in the urine .

Result of Action

The increased serotonin and norepinephrine signaling resulting from Venlafaxine’s action can lead to improved mood and reduced symptoms of depression and anxiety . Additionally, Venlafaxine has been found to improve post-traumatic stress disorder (PTSD) and may also be used for chronic pain .

Action Environment

Environmental factors can influence the action of Venlafaxine. For instance, exposure to an enriched environment can reduce the onset of Venlafaxine’s action through effects on parvalbumin interneurons plasticity . Additionally, the presence of Venlafaxine and its metabolites in aquatic systems is a concern, as they are difficult to remove by traditional wastewater treatment processes .

Biochemische Analyse

Biochemical Properties

®-Venlafaxine interacts with various enzymes and proteins. It selectively inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal . This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to mood elevation .

Cellular Effects

®-Venlafaxine has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter release via the regulation of genes involved in vesicular exocytosis and receptor endocytosis . It also activates the expression of genes involved in neurotrophic signaling, glutamatergic transmission, neuroplasticity, synaptogenesis, and cognitive processes .

Molecular Mechanism

The mechanism of action of ®-Venlafaxine involves its active metabolite, O-desmethylvenlafaxine (ODV), which works by blocking the reuptake of serotonin and norepinephrine . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to mood elevation .

Temporal Effects in Laboratory Settings

The therapeutic effect of ®-Venlafaxine is visible only 3–4 weeks after the beginning of treatment . Over time, ®-Venlafaxine may have an effect on neurotransmitter release via the regulation of genes involved in vesicular exocytosis and receptor endocytosis .

Dosage Effects in Animal Models

In animal models, the effects of ®-Venlafaxine vary with different dosages . At low doses, it enhances serotonergic neurotransmission, while high doses elicit a concomitant increase in serotonin and norepinephrine tone .

Metabolic Pathways

®-Venlafaxine is metabolized primarily by CYP2D6 and CYP2C19 enzymes to its active metabolite, O-desmethylvenlafaxine (ODV) . This metabolism involves a first-order conversion process .

Transport and Distribution

The transport and distribution of ®-Venlafaxine within cells and tissues are influenced by the activity of drug-metabolizing enzymes . The morbid state and concomitant amisulpride were identified as two significant factors affecting the clearance of ®-Venlafaxine and ODV .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Venlafaxine typically involves the resolution of racemic Venlafaxine or asymmetric synthesis. One common method is the chiral resolution of racemic Venlafaxine using chiral acids or bases to separate the ®- and (S)-enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral starting materials to selectively produce the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-Venlafaxine often involves large-scale chiral resolution techniques or asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-Venlafaxine undergoes various chemical reactions, including:

Oxidation: Conversion to desvenlafaxine, an active metabolite.

Reduction: Reduction of the carbonyl group to form secondary alcohols.

Substitution: Nucleophilic substitution reactions at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Desvenlafaxine: An active metabolite formed through oxidation.

Secondary Alcohols: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Venlafaxine: The other enantiomer of Venlafaxine, which may have different pharmacokinetic and pharmacodynamic properties.

Desvenlafaxine: An active metabolite of Venlafaxine with similar therapeutic effects.

Duloxetine: Another SNRI used in the treatment of depression and anxiety.

Milnacipran: An SNRI with a different chemical structure but similar mechanism of action.

Uniqueness

®-Venlafaxine is unique in its chiral specificity, which can lead to differences in pharmacological effects and metabolism compared to its (S)-enantiomer and other SNRIs. Its specific interaction with neurotransmitter transporters and its metabolic profile contribute to its distinct therapeutic properties.

Eigenschaften

IUPAC Name |

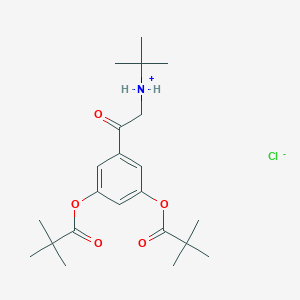

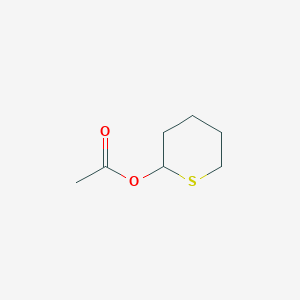

1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430837 | |

| Record name | R-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-46-8 | |

| Record name | Venlafaxine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VENLAFAXINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-Venlafaxine differ from (S)-Venlafaxine in terms of metabolism?

A1: [, , ] Research indicates that (R)-Venlafaxine is preferentially metabolized by the cytochrome P450 enzyme CYP2D6, exhibiting higher enantioselectivity than (S)-Venlafaxine. [, ] This preferential metabolism can lead to significant variations in the plasma concentration of (R)-Venlafaxine, particularly in individuals with different CYP2D6 activity levels, such as those carrying the CYP2D6*10 polymorphism. [, , ] In contrast, (S)-Venlafaxine appears to be metabolized at a slower rate by CYP2D6. [] You can find more information on these metabolic differences in the studies by Fogelman et al. (1999), Scordo et al. (2000), and Yasui-Furukori et al. (2006). [, , ]

Q2: Are there notable differences in the pharmacokinetic profiles of (R)-Venlafaxine and (S)-Venlafaxine in humans?

A2: [] Studies in healthy Chinese volunteers have demonstrated statistically significant differences (p < 0.05) in key pharmacokinetic parameters, including area under the curve (AUC(0-∞)), maximum concentration (Cmax), and elimination half-life (t1/2), between (R)-Venlafaxine and (S)-Venlafaxine. [] This suggests that the two enantiomers exhibit distinct pharmacokinetic behaviors within the human body. [] You can explore the study by Mei et al. (2011) for a more in-depth analysis of these pharmacokinetic disparities. []

Q3: Has the stereoselective disposition of Venlafaxine enantiomers been investigated in animal models?

A3: [, ] Yes, research has explored the stereoselective disposition of Venlafaxine enantiomers in both rats and dogs. [, ] Studies have revealed significant differences in the ratios of (S)-Venlafaxine to (R)-Venlafaxine in these species, indicating varying degrees of stereoselectivity in their disposition. [, ] Notably, the disposition in humans appears more closely aligned with that observed in dogs. [] For a deeper understanding of these findings, refer to the research by Hsyu et al. (1997) and Raggi et al. (2000). [, ]

Q4: What is the role of CYP2D6 in the metabolism of Venlafaxine enantiomers?

A4: [, ] CYP2D6 plays a pivotal role in the O-demethylation metabolic pathway of Venlafaxine, displaying a marked stereoselectivity towards the (R)-enantiomer. [] Studies utilizing quinidine, a potent CYP2D6 inhibitor, have confirmed the significant contribution of CYP2D6 to (R)-Venlafaxine metabolism. [] This interaction highlights the potential for drug interactions and interindividual variability in Venlafaxine response based on CYP2D6 genetic variations. [] For a comprehensive analysis of CYP2D6 involvement in Venlafaxine metabolism, refer to the study by Scordo et al. (2000). []

Q5: Are there instances where the concentrations of Venlafaxine enantiomers can be significantly elevated?

A5: [] Case reports have documented instances of markedly increased Venlafaxine enantiomer concentrations, primarily attributed to metabolic interactions with co-administered medications like mianserin, propranolol, and thioridazine. [] These interactions can result in an impaired metabolism of Venlafaxine, leading to higher-than-expected plasma levels of both enantiomers. [] Such findings emphasize the critical need to consider potential drug interactions and individual patient factors when prescribing Venlafaxine. [] The case report by Spina et al. (2001) provides a detailed account of such an interaction. []

Q6: What analytical methods are commonly employed for the quantification of Venlafaxine enantiomers?

A6: [, ] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is frequently employed for the sensitive and specific determination of Venlafaxine enantiomers in biological matrices. [] This method allows for the separation and quantification of the individual enantiomers, providing valuable insights into their respective pharmacokinetic profiles. [, ] For detailed descriptions of these analytical methods, you can refer to the studies by Mei et al. (2011) and Hsyu et al. (1997). [, ]

Q7: Has there been research on the environmental impact of Venlafaxine enantiomers?

A7: [] Yes, studies have investigated the enantiospecific uptake and depuration kinetics of Venlafaxine enantiomers in marine medaka (Oryzias melastigma), highlighting the potential for these pharmaceuticals to bioaccumulate in aquatic organisms. [] This research underscores the importance of understanding the environmental fate and potential ecotoxicological effects of chiral pharmaceuticals. [] The study by Wang et al. (2021) delves into the environmental fate of Venlafaxine enantiomers in marine medaka. []

Q8: Have any synthetic routes been developed for the production of enantiomerically pure (R)-Venlafaxine?

A8: [, ] Yes, researchers have explored various synthetic approaches for the stereoselective synthesis of (R)-Venlafaxine. [, ] One notable approach involves the use of an unusual Grignard reaction, providing an efficient means to introduce chirality at the benzylic center. [] Another method utilizes Evans Aldol chemistry, highlighting the versatility and applicability of different synthetic strategies in obtaining enantiomerically pure (R)-Venlafaxine. [] You can delve deeper into these synthetic methodologies by exploring the research by Rao et al. (2013) and Ahuja et al. (2013). [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)